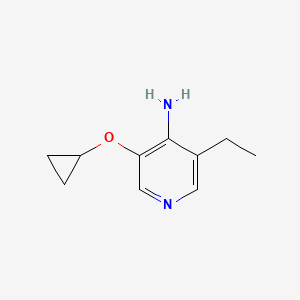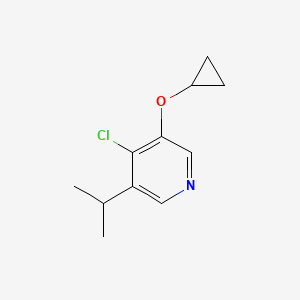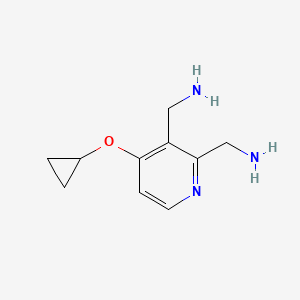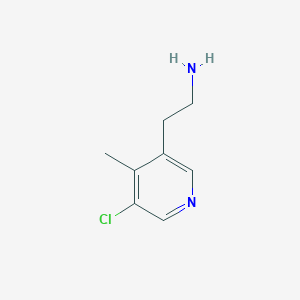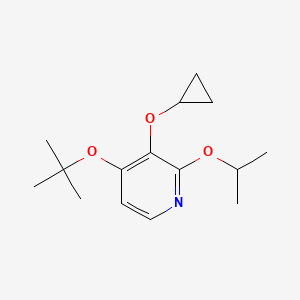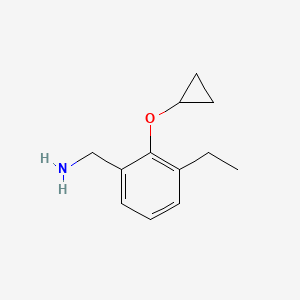
(2-Cyclopropoxy-3-ethylphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropoxy-3-ethylphenyl)methanamine: is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound is characterized by the presence of a cyclopropoxy group attached to a phenyl ring, which is further substituted with an ethyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropoxy-3-ethylphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Substitution on the Phenyl Ring: The ethyl group can be introduced via Friedel-Crafts alkylation, where an ethyl halide reacts with the phenyl ring in the presence of a Lewis acid catalyst.
Introduction of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2-Cyclopropoxy-3-ethylphenyl)methanamine can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (2-Cyclopropoxy-3-ethylphenyl)methanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropoxy and ethyl-substituted phenyl groups with biological macromolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (2-Cyclopropoxy-3-ethylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and ethyl groups may enhance binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
(2-Cyclopropoxy-3-methylphenyl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(2-Cyclopropoxy-3-ethylphenyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
(2-Cyclopropoxy-3-ethylphenyl)propanamine: Similar structure but with a propanamine group instead of a methanamine group.
Uniqueness: (2-Cyclopropoxy-3-ethylphenyl)methanamine is unique due to the specific combination of the cyclopropoxy, ethyl, and methanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
(2-cyclopropyloxy-3-ethylphenyl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-2-9-4-3-5-10(8-13)12(9)14-11-6-7-11/h3-5,11H,2,6-8,13H2,1H3 |
Clave InChI |
ORIOHOWKUBKCPP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CN)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




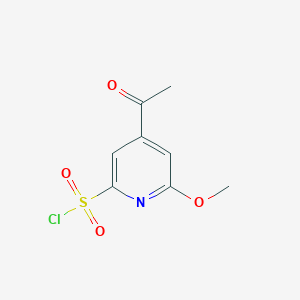


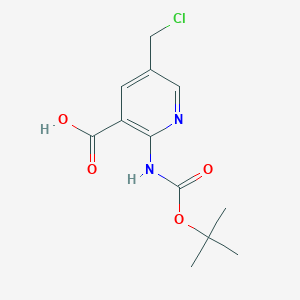
![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
